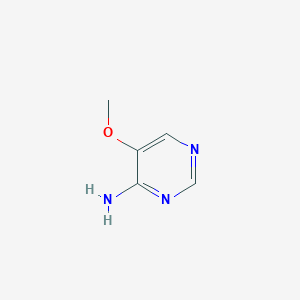

5-Methoxypyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEZTIHVTBTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355842 | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-86-3 | |

| Record name | 5-Methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxypyrimidin-4-amine chemical properties and structure

An In-Depth Technical Guide to 5-Methoxypyrimidin-4-amine: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 6629-26-1) is a substituted pyrimidine that serves as a crucial heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidine nucleus is a privileged scaffold, forming the core structure of nucleobases uracil, thymine, and cytosine, and is consequently found in a vast array of biologically active compounds.[1] The specific arrangement of the amino and methoxy groups on the pyrimidine ring in this compound imparts a unique electronic and steric profile, making it a valuable synthon for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and leverages data from structurally related analogues to provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its reactivity and its utility as a molecular scaffold.

Molecular Structure

The molecule consists of a pyrimidine ring substituted with an amino group at position 4 and a methoxy group at position 5. This substitution pattern is critical for its role as a pharmacophore, enabling specific hydrogen bonding interactions with biological targets.

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

-

IUPAC Name: this compound

-

CAS Number: 6629-26-1[2]

Physicochemical Data

The properties of this compound are summarized below. It is important to note that while some data is reported, other values are predicted based on the analysis of structurally similar pyrimidines, such as 5-fluoro-2-methoxypyrimidin-4-amine and 5-methoxy-2-methylpyrimidin-4-amine.[3][4]

| Property | Value / Observation | Source / Note |

| Appearance | White powder or granule | [2] |

| Melting Point | 93-99 °C | Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |

| Boiling Point | ~253 °C (Predicted) | Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |

| Solubility | Soluble in polar organic solvents like DMSO and Methanol. | Inferred from related compounds[3][5] |

| pKa | ~6.08 (Predicted) | Predicted for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |

| Purity | Typically >98% | [2] |

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible synthetic strategy can be designed based on known pyrimidine chemistry.

Proposed Synthetic Workflow

A common and effective method for constructing the 4-aminopyrimidine scaffold involves the cyclization of a suitable three-carbon precursor with a guanidine or urea derivative. A hypothetical, yet chemically sound, pathway is illustrated below. This approach leverages readily available starting materials and employs robust, high-yielding chemical transformations.

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for pyrimidine synthesis.[6] Researchers should perform small-scale trials to optimize reaction conditions, including solvent, temperature, and reaction time.

Step 1: Synthesis of 2-cyano-3-methoxyacrylamide

-

To a stirred solution of malononitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Carefully add methyl formate (1.2 eq) and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add formamidine acetate (1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

4-Amino Group: This primary amine is a nucleophile and can readily participate in reactions such as N-alkylation, N-acylation, and formation of Schiff bases. It is also a key hydrogen bond donor for interactions with biological targets.

-

Pyrimidine Ring: The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, although the nitrogen atoms in the ring are deactivating. The ring can also undergo nucleophilic aromatic substitution, particularly if a leaving group is present.

-

5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 5-hydroxypyrimidine derivative, opening avenues for further functionalization.

Applications in Drug Discovery

The 4-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[7]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as ATP. The 4-aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, capable of forming critical hydrogen bonds with the "hinge region" of the kinase active site. The substituents at the C2, C5, and C6 positions can then be modified to achieve potency and selectivity for the target kinase. The methoxy group at the C5 position of this compound can provide steric hindrance and favorable electronic properties to enhance binding affinity and selectivity for specific kinases.[8]

Signaling Pathway Interaction

Derivatives of substituted pyrimidines have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC).[8] The diagram below illustrates the general principle of how a pyrimidine-based inhibitor can block a signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Other Therapeutic Areas

Beyond oncology, the pyrimidine scaffold is integral to the development of:

-

Antimicrobial Agents: By mimicking endogenous nucleobases, pyrimidine derivatives can interfere with microbial DNA/RNA synthesis.[1]

-

Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[1]

-

Anti-inflammatory Drugs: Certain derivatives have shown potent anti-inflammatory properties.[1]

Spectroscopic Profile and Safety

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shift / Signal | Assignment |

| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H)δ ~7.5-7.7 ppm (s, 1H)δ ~5.5-6.5 ppm (br s, 2H)δ ~3.8-4.0 ppm (s, 3H) | Pyrimidine C2-HPyrimidine C6-H-NH₂ (amine)-OCH₃ (methoxy) |

| ¹³C NMR | δ ~155-160 ppmδ ~150-155 ppmδ ~140-145 ppmδ ~120-125 ppmδ ~55-60 ppm | Pyrimidine C4Pyrimidine C2Pyrimidine C6Pyrimidine C5-OCH₃ (methoxy) |

| IR (cm⁻¹) | ~3400-3250 (two bands)~1650-1580 (strong)~1250-1200 (strong) | N-H stretching (primary amine)N-H bending (primary amine)Aryl C-O stretching |

| Mass Spec. | m/z = 125 (M⁺)m/z = 110 (M⁺ - CH₃)m/z = 96 (M⁺ - CHO) | Molecular IonLoss of methyl radicalLoss of formyl radical |

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[10] Based on safety data for similar aminopyrimidine compounds, the following precautions are advised.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

-

First Aid (General):

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

-

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its 4-aminopyrimidine core serves as a proven scaffold for targeting a wide range of biological entities, most notably protein kinases. While comprehensive characterization data for this specific molecule is sparse, its structural similarity to numerous successful pharmacophores underscores its potential. Future research efforts focused on developing efficient, scalable syntheses and exploring the derivatization of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential. The strategic functionalization of the C2 and C6 positions, in particular, represents a promising avenue for generating libraries of compounds for high-throughput screening against various disease targets.

References

-

KAISA GROUP INC. 6629-26-1 CAS NO.6629-26-1. LookChem. Available from: [Link]

-

PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. Available from: [Link]

-

Pharmaffiliates. 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. Available from: [Link]

-

Chemsrc. 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4. Available from: [Link]

-

KMM. (2024). COA - 5-fluoro-2-methoxypyrimidin-4-amine. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Wang, Z., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

-

Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation. Journal of Medicinal Chemistry. Available from: [Link]

-

SpectraBase. 4-amino-5-fluoro-2-methoxypyrimidine. Available from: [Link]

-

960 Chemical Network. 3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid,Sodium. Available from: [Link]

-

PubChem. N-Cyanoacetylethylcarbamate. National Center for Biotechnology Information. Available from: [Link]

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355B1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Available from: [Link]

-

National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

-

MDPI. (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Available from: [Link]

- Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

-

ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Available from: [Link]

-

PubChem. 4-[(5-Methyl-2-pyridinyl)methoxy]pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6629-26-1 CAS NO.6629-26-1, CasNo.6629-26-1 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. kmpharma.in [kmpharma.in]

- 4. 698-34-0 CAS MSDS (4-Pyrimidinamine, 5-methoxy-2-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrimidines

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in both biology and medicinal chemistry.[1] Its prevalence is rooted in its role as a core component of nucleobases—cytosine, thymine, and uracil—which form the building blocks of DNA and RNA.[1][2] Beyond this biological significance, the pyrimidine scaffold has proven to be a "privileged structure" in drug design, forming the backbone of a vast array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[2][3][4][5]

The synthetic versatility of the pyrimidine ring allows for extensive structural diversification through substitution at its carbon and nitrogen positions.[5] However, the success of a pyrimidine-based drug candidate is not solely dependent on its ability to bind a biological target. Its journey through the body—governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is critically dictated by a set of fundamental physicochemical properties.[6] Properties such as solubility, lipophilicity (LogP/LogD), ionization state (pKa), and metabolic stability are not mere data points; they are the molecular attributes that determine whether a potent compound can become a viable therapeutic.

This guide provides an in-depth exploration of these critical physicochemical properties as they pertain to substituted pyrimidines. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide validated protocols for their determination, and explore how strategic substitution on the pyrimidine core can be used to rationally modulate these properties for the development of safer and more effective medicines.

The Intrinsic Chemistry of the Pyrimidine Core: A Foundation for Substitution

The parent pyrimidine ring is a colorless, crystalline solid that is soluble in water.[7] Its chemical personality is defined by the two nitrogen atoms at positions 1 and 3, which render the ring electron-deficient, particularly at the C2, C4, and C6 positions.[7][8] This electron-deficient nature is the primary driver of its reactivity and physicochemical characteristics.

-

Aromaticity & Basicity: Pyrimidine is aromatic, but less so than benzene. The nitrogen atoms act as electron sinks, making the ring susceptible to nucleophilic attack. They also confer basicity to the molecule; however, the pKa of the parent pyrimidine is relatively low (pKa ≈ 1.3) due to the electron-withdrawing nature of the second nitrogen atom. This weak basicity is a crucial starting point that is heavily influenced by substituents.

-

Reactivity: The electron-poor carbons (C2, C4, C6) are prime targets for nucleophilic aromatic substitution, a common strategy for functionalizing the scaffold. Conversely, electrophilic attack is difficult and typically requires forcing conditions, usually occurring at the C5 position, which is the most electron-rich carbon.[7]

Understanding these core tenets is essential, as every substituent added to this ring will interact with this intrinsic electronic landscape to produce a unique physicochemical profile.

Modulating Key Physicochemical Properties Through Substitution

The art of medicinal chemistry lies in the strategic placement of functional groups to achieve a delicate balance of potency, selectivity, and drug-like properties. For pyrimidine-based compounds, this involves a multi-parameter optimization of the properties detailed below.

Lipophilicity (LogP & LogD): The Key to Membrane Traversal

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[9] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH (typically 7.4) which accounts for both neutral and ionized forms.[10]

Causality & Field Insights: While high lipophilicity can improve membrane permeability, it is a double-edged sword. Excessively high LogP/D values (typically > 5) are often correlated with poor aqueous solubility, increased metabolic clearance, and a higher propensity for promiscuous binding and toxicity.[9] The goal is to find the "sweet spot" that allows for sufficient permeability without incurring these liabilities. The strategic replacement of a lipophilic phenyl group with nitrogen-containing heterocycles like pyridines or even other pyrimidines is a common tactic to reduce lipophilicity while maintaining key structural interactions.[9]

Impact of Substituents: The effect of a substituent on lipophilicity can be quantified by its hydrophobic substituent constant (π).

-

Increasing Lipophilicity: Alkyl chains, aromatic rings, and halogens (F, Cl, Br) typically increase LogP. For instance, replacing a hydrogen with a chlorine atom can increase LogP by approximately 0.7 units.

-

Decreasing Lipophilicity: Polar functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH), significantly decrease LogP and increase water solubility.

Table 1: Representative Lipophilicity Contributions of Common Substituents Data synthesized from molecular matched pair analysis provides a practical guide for chemists.

| Substituent Transformation | Median ΔlogD at pH 7.4 | General Impact on Lipophilicity |

| Hydrogen → Methyl (-CH3) | +0.30 to +0.50 | Increase |

| Hydrogen → Chlorine (-Cl) | +0.60 to +0.75 | Significant Increase |

| Hydrogen → Hydroxyl (-OH) | -0.70 to -1.00 | Significant Decrease |

| Phenyl → Pyridyl | -0.30 to -0.50 | Decrease |

| Phenyl → Pyridazine | -0.80 | Significant Decrease |

(Data adapted from analyses such as those found in[9])

Experimental Protocol: LogD Determination via the Shake-Flask Method

This protocol represents the gold standard for LogD measurement, providing a self-validating system through careful phase separation and concentration analysis.

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the PBS solution by mixing them vigorously for 24 hours and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the substituted pyrimidine in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and the pre-saturated PBS (e.g., 2 mL). Add a small aliquot of the compound stock solution.

-

Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The time required should be validated for the compound class.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS. A standard curve in each phase is required for accurate quantification.

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa): The Driver of Charge State and Solubility

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For the basic nitrogen atoms on a pyrimidine ring, the pKa reflects their tendency to accept a proton. This parameter is paramount as the charge state of a molecule dramatically influences its solubility, permeability, and interaction with its biological target.[10][11]

Causality & Field Insights: A basic pyrimidine derivative with a pKa of 7.0 will be approximately 70% protonated (charged) at the physiological pH of blood (7.4), which generally enhances aqueous solubility. However, this charged form will have significantly lower passive permeability across cell membranes compared to its neutral counterpart. This "pH-partition hypothesis" is a central concept in drug absorption. Therefore, medicinal chemists often aim to modulate the pKa to be 1-2 log units away from physiological pH to ensure a sufficient population of the membrane-permeable neutral species is present in the gut or bloodstream.

Impact of Substituents: The basicity of the pyrimidine nitrogens is highly sensitive to the electronic effects of substituents.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methoxy (-OCH3) groups donate electron density to the ring, stabilizing the protonated form and thus increasing the basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens pull electron density from the ring, destabilizing the protonated form and decreasing basicity (lower pKa).

Table 2: Influence of Substituents on the pKa of Pyrimidines

| Compound | Substituent at C2 | Approximate pKa (for protonation) | Effect |

| Pyrimidine | -H | 1.3 | Reference |

| 2-Aminopyrimidine | -NH2 | 3.5 | EDG, Increases Basicity |

| 2-Hydroxypyrimidine | -OH | 2.2 | Weak EDG |

| 2-Chloropyrimidine | -Cl | -2.6 | EWG, Decreases Basicity |

(Values are illustrative and adapted from sources such as[7])

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of a compound's ionization constant.

-

System Setup: Use an automated titrator equipped with a high-precision pH electrode and a micro-burette. Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) immediately before use.

-

Sample Preparation: Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent system, typically water with a small amount of co-solvent (e.g., methanol or DMSO) if solubility is low. The presence of a co-solvent will shift the apparent pKa (pKa*), so consistency is key. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.

-

Titration (for a base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The titrator should add small, precise volumes of the titrant and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the first derivative of the titration curve. Specialized software can analyze the curve to provide a precise pKa value.

-

Self-Validation: Run a known standard with a pKa in the expected range (e.g., pyridine) to confirm system performance and accuracy.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a non-negotiable property for oral drug delivery. A compound must first dissolve in the gastrointestinal fluids to be absorbed.[2] Poor solubility is a leading cause of attrition in drug development pipelines.[2] It is crucial to distinguish between two key types of solubility measurements.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput measurement that reflects the solubility of the least stable, fastest-precipitating form and is used for initial screening of large compound libraries.[2]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and formulation development.[2][11]

Causality & Field Insights: Solubility is a complex interplay between a molecule's lipophilicity (which favors staying in the solid state over dissolving in water) and its crystal lattice energy (the strength of the intermolecular forces holding the crystal together). Introducing polar groups, especially those that can form hydrogen bonds with water, is a primary strategy to improve solubility.[12] For ionizable compounds, solubility is highly pH-dependent, often increasing dramatically as the molecule becomes charged. This is why pKa and solubility are inextricably linked.

Impact of Substituents:

-

Solubility Enhancers: Polar groups like -OH, -NH2, and especially ionizable groups like -COOH or basic amines significantly enhance solubility. The position of the group also matters; a substituent that disrupts crystal packing can improve solubility even if it is not highly polar.[12]

-

Solubility Reducers: Large, non-polar, and planar substituents often increase crystal lattice energy and lipophilicity, leading to reduced solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid, powdered pyrimidine derivative to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). "Excess" is key; undissolved solid must remain at the end of the experiment to ensure equilibrium is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium with the solid.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and determine the compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions. It is crucial to visually confirm the presence of remaining solid before the separation step to validate the result.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[13] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring high or frequent dosing. The pyrimidine ring and its substituents can both be sites of metabolic attack.

Causality & Field Insights: Metabolism is the body's way of converting foreign (xenobiotic) compounds into more polar, water-soluble products that can be easily excreted.[14] Common metabolic reactions include oxidation (hydroxylation, N-dealkylation), reduction, and hydrolysis. Identifying "metabolic soft spots"—positions on the molecule that are particularly prone to metabolism—is a key activity in lead optimization. A common strategy is to block these sites by introducing substituents that are resistant to metabolism, such as a fluorine atom, which forms a very strong C-F bond that CYPs cannot easily break.

Common Metabolic Pathways for Pyrimidines:

-

Ring Hydroxylation: Oxidation of the electron-rich C5 position.

-

N-Dealkylation: Removal of alkyl groups attached to ring or substituent nitrogens.

-

Side-Chain Oxidation: Metabolism of alkyl or other functional groups attached to the pyrimidine core.

-

Ring Cleavage: Degradation of the pyrimidine ring itself into smaller, excretable molecules like β-alanine.[14]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Reagent Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH (the essential cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

-

Incubation: In a 96-well plate, pre-warm the HLM and buffer to 37°C. Add the test compound (typically at a final concentration of 1 µM).

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a highly sensitive and specific LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Integrated Physicochemical Profiling: A Workflow for Success

The assessment of physicochemical properties is not a one-off event but an integrated, iterative process. The workflow below illustrates how these assays are logically sequenced in a typical drug discovery project, balancing throughput with the need for high-quality data to make critical decisions.

Sources

- 1. irjmets.com [irjmets.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. researchtrend.net [researchtrend.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. benchchem.com [benchchem.com]

- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to Methoxypyrimidinamine Isomers: Focus on 4-Amino-2-methoxypyrimidine

A Whitepaper for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. Beyond this central role, the pyrimidine scaffold is a "privileged structure," frequently appearing in a vast array of therapeutically active agents. Its unique electronic properties, ability to form multiple hydrogen bonds, and synthetic tractability make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Pyrimidine derivatives have found applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system agents, demonstrating the remarkable versatility of this heterocycle in the pursuit of novel therapeutics.[1]

This guide provides a detailed technical overview of aminomethoxypyrimidines, a subclass of pyrimidines that serves as valuable intermediates in pharmaceutical and agrochemical research. While the initial focus was on 5-Methoxypyrimidin-4-amine, a survey of chemical literature and databases reveals a scarcity of in-depth information for this specific isomer. To provide a robust and practical resource for researchers, this document will center on the well-characterized and commercially available isomer, 4-Amino-2-methoxypyrimidine , while also providing the known identifiers for related structures to offer a comparative context.

Section 1: Identification of this compound and Its Isomers

The precise arrangement of substituents on the pyrimidine ring dictates the molecule's physical, chemical, and biological properties. The compound This compound (alternatively named 4-Amino-5-methoxypyrimidine) is registered under CAS Number 695-86-3.[2] However, detailed experimental data, synthetic protocols, and application notes for this specific molecule are not extensively available in peer-reviewed literature or public databases.

For the benefit of researchers requiring a versatile aminomethoxypyrimidine building block, this guide will focus on the data-rich isomer, 4-Amino-2-methoxypyrimidine . Its identifiers are presented below, alongside those of other related isomers for clarity.

| Identifier | 4-Amino-2-methoxypyrimidine | 4-Amino-5-methoxypyrimidine | 4-Methoxy-2-pyrimidinamine |

| Synonyms | 2-Methoxy-pyrimidin-4-ylamine | This compound | 2-Amino-4-methoxypyrimidine |

| CAS Number | 3289-47-2[3][4] | 695-86-3[2] | 155-90-8[5] |

| Molecular Formula | C₅H₇N₃O[3][4] | C₅H₇N₃O[2] | C₅H₇N₃O[5] |

| Molecular Weight | 125.13 g/mol [3][4] | 125.13 g/mol | 125.13 g/mol [5] |

| Canonical SMILES | COc1nccc(N)n1[3] | COc1cncnc1N | COc1cc(N)nc(C)n1 |

| InChI Key | DHYLZDVDOQLEAQ-UHFFFAOYSA-N[3] | Not readily available | YNXLSFXQTQKQEF-UHFFFAOYSA-N[5] |

| PubChem CID | 160679[4] | Not readily available | 67428[5] |

Section 2: Physicochemical and Spectroscopic Profile of 4-Amino-2-methoxypyrimidine

Understanding the properties of a chemical intermediate is critical for its effective use in synthesis and process development.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow crystalline solid | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Solubility | Soluble in polar solvents | [4] |

| Storage | Store at 0-8°C | [4] |

Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for 4-Amino-2-methoxypyrimidine is limited, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR: Protons on the pyrimidine ring would appear in the aromatic region, with distinct signals for the methoxy group protons (-OCH₃) and the amine protons (-NH₂).

-

¹³C NMR: Signals corresponding to the four unique carbon atoms of the pyrimidine ring and the carbon of the methoxy group would be observed.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 125.0589, corresponding to the exact mass of the molecular formula C₅H₇N₃O.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the methoxy ether linkage.

Section 3: Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of substituted aminopyrimidines can often be achieved through multicomponent reactions or by the sequential functionalization of a pre-formed pyrimidine core. A common and efficient method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

For 4-Amino-2-methoxypyrimidine, a plausible synthetic route involves the reaction of malononitrile, an aldehyde, and an N-unsubstituted amidine, a strategy that has proven effective for creating 4-amino-5-pyrimidinecarbonitriles.[6] A generalized pathway starting from a suitable three-carbon precursor and guanidine (as the amidine source) followed by methoxylation is a logical approach.

Below is a conceptual workflow for the synthesis of a generic 4-aminopyrimidine, which can be adapted for specific isomers.

Caption: Conceptual workflow for the synthesis of 4-Amino-2-methoxypyrimidine.

Protocol Considerations:

-

Cyclocondensation: This step typically involves reacting the 1,3-bielectrophile and the amidine source in a suitable solvent, often with a base like sodium ethoxide. The reaction conditions must be optimized to maximize the yield of the desired pyrimidine core.

-

Halogenation: Introduction of a leaving group, such as chlorine, at the 2-position of the pyrimidine ring is a common strategy. This can be achieved using reagents like phosphorus oxychloride (POCl₃).

-

Nucleophilic Aromatic Substitution (SNAr): The halogenated pyrimidine can then undergo an SNAr reaction with sodium methoxide. The methoxide ion displaces the chloride, yielding the desired 2-methoxy substituent. This reaction is typically performed in an alcohol solvent like methanol.

Chemical Reactivity and Use as an Intermediate

The utility of 4-Amino-2-methoxypyrimidine lies in the differential reactivity of its functional groups.[4]

-

The amino group at the 4-position is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular scaffolds.

-

The methoxy group at the 2-position is generally stable but can be cleaved under harsh acidic conditions if required.

-

The pyrimidine ring itself can participate in various transformations, although it is relatively electron-deficient.

This combination of features makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[4]

Section 4: Applications in Research and Development

As a versatile chemical intermediate, 4-Amino-2-methoxypyrimidine is primarily utilized in the synthesis of more complex, biologically active molecules.[4]

Pharmaceutical Development

The aminopyrimidine scaffold is a key component in numerous kinase inhibitors and other targeted therapies. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes. Researchers can leverage 4-Amino-2-methoxypyrimidine as a starting point to synthesize novel compounds for screening against various therapeutic targets, including:

-

Anticancer Agents: Many approved and investigational cancer drugs feature a substituted aminopyrimidine core.

-

Antiviral Agents: Pyrimidine derivatives are fundamental to the development of nucleoside and non-nucleoside reverse transcriptase inhibitors.[4]

Agrochemicals

The pyrimidine structure is also prevalent in modern agrochemicals. 4-Amino-2-methoxypyrimidine can be used in the development of novel herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4]

Section 5: Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. The following information is based on available safety data for 4-Amino-2-methoxypyrimidine.

| Safety Aspect | Information | Source |

| GHS Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Storage Class | 11 - Combustible Solids | [3] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: General safe handling workflow for 4-Amino-2-methoxypyrimidine.

Conclusion and Future Outlook

4-Amino-2-methoxypyrimidine is a valuable and versatile building block for professionals in drug discovery and agrochemical research. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel, high-value compounds. While its isomer, this compound, remains a less-explored entity, the established utility of related compounds suggests that its synthesis and characterization could represent a fruitful avenue for future investigation, potentially unlocking new chemical space for therapeutic and industrial applications. The continued exploration of substituted pyrimidines is certain to yield further innovations across the chemical sciences.

References

-

Pharmaffiliates. 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link]

-

Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

-

CAS Common Chemistry. 6-Chloro-5-methoxy-4-pyrimidinamine. [Link]

-

PubChem. 4-Amino-5-hydroxymethylpyrimidine. [Link]

-

PrepChem.com. Synthesis of 5-amino-4-methoxypyrimidine. [Link]

- Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. [Source URL not available for direct linking]

-

Pharmaffiliates. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. [Link]

-

PubChem. 4-Methoxy-2-pyrimidinamine. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

-

PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. a2bchem.com [a2bchem.com]

- 3. 4-amino-2-methoxypyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

The Methoxypyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The methoxypyrimidine core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful and promising therapeutic agents. Its unique electronic and structural properties, particularly its ability to act as a bioisostere for the adenine base of ATP, have cemented its importance in the design of highly selective and potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the biological significance of the methoxypyrimidine core, delving into its critical role in drug-target interactions, its impact on pharmacokinetic profiles, and its application in the development of treatments for a range of diseases, from cancer to neurodegenerative disorders. We will explore the nuanced structure-activity relationships that govern its efficacy, provide detailed experimental protocols for the synthesis and biological evaluation of methoxypyrimidine-containing compounds, and visualize the complex signaling pathways modulated by these remarkable molecules.

Introduction: The Rise of a Privileged Heterocycle

The pyrimidine nucleus is a fundamental heterocyclic scaffold, most famously forming the basis of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has long made it an attractive starting point for the design of novel therapeutics.[1][2] The introduction of a methoxy substituent onto the pyrimidine ring further enhances its utility, bestowing a unique combination of properties that medicinal chemists have expertly leveraged.

The methoxy group, while small, exerts a profound influence on the molecule's electronic and steric characteristics. It can modulate the basicity of the pyrimidine nitrogens, influence metabolic stability, and critically, participate in key hydrogen bonding interactions within the active sites of biological targets.[3] This has been particularly impactful in the field of kinase inhibitor design, where the methoxypyrimidine core has emerged as a premier "hinge-binding" motif.[4]

This guide will dissect the multifaceted biological significance of the methoxypyrimidine core, providing the reader with a deep, actionable understanding of its application in contemporary drug discovery.

The Methoxypyrimidine Core in Kinase Inhibition: A Tale of Hinge Binding and Selectivity

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The methoxypyrimidine core has proven to be an exceptionally effective scaffold for the design of potent and selective kinase inhibitors.

Mechanism of Action: Mimicking ATP

The primary mechanism by which methoxypyrimidine-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the kinase. The pyrimidine ring acts as a bioisostere for the adenine base of ATP, while the methoxy group often forms a crucial hydrogen bond with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Diagram: Generalized Kinase Inhibition by a Methoxypyrimidine-Containing Drug

Sources

- 1. Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Pyrimidine derivatives as potential agents acting on central nervous system. | Semantic Scholar [semanticscholar.org]

- 4. graphviz.org [graphviz.org]

- 5. FDA approved six-membered ring fused pyrimidine-based derivatives | CoLab [colab.ws]

An In-depth Technical Guide to the Tautomeric Forms of 5-Methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive examination of the tautomeric landscape of 5-methoxypyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, profoundly influences the physicochemical and biological properties of molecules.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the predominant tautomeric forms of a drug candidate is critical for predicting its behavior, from receptor binding and membrane permeability to metabolic stability. This guide synthesizes experimental and computational data to elucidate the structural nuances of this compound, offering field-proven insights and detailed methodologies for its characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry, describing a particular type of isomerism where structures are readily interconvertible, typically through the migration of a proton.[2][3] This phenomenon, also known as prototropic tautomerism, is especially prevalent in heterocyclic compounds, which form the scaffold of numerous pharmaceuticals.[1][4] The ability of a molecule to exist in multiple tautomeric forms can have profound implications for its pharmacological profile. Different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, thereby influencing their interaction with biological targets.

The pyrimidine ring, a core component of nucleic acids, is a privileged scaffold in drug design, appearing in a wide array of approved drugs with diverse therapeutic applications.[5][6] The introduction of substituents, such as amino and methoxy groups, can significantly influence the tautomeric equilibrium of the pyrimidine core.[5][7] For this compound, the interplay between the electron-donating methoxy group and the amino group gives rise to a fascinating and crucial tautomeric landscape that warrants in-depth investigation. Understanding which tautomer predominates under physiological conditions is paramount for rational drug design and development.

The Tautomeric Landscape of this compound

The primary tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. This gives rise to two principal tautomeric forms: the amino form and the imino form.

-

Amino Tautomer (4-amino-5-methoxypyrimidine): This form is generally considered the more stable and predominant tautomer for 4-aminopyrimidines. The aromaticity of the pyrimidine ring is maintained in this structure.

-

Imino Tautomer (5-methoxy-1,4-dihydropyrimidin-4-imine or 5-methoxy-3,4-dihydropyrimidin-4-imine): In this form, a proton has migrated from the exocyclic amino group to one of the ring nitrogens (N1 or N3), resulting in an exocyclic imine double bond. This tautomer disrupts the aromaticity of the pyrimidine ring and is generally higher in energy.

The relative stability of these tautomers is influenced by several factors, including:

-

Aromaticity: The amino form benefits from the thermodynamic stability of the aromatic pyrimidine ring.

-

Substituent Effects: The electron-donating nature of the methoxy group at the 5-position can influence the electron density of the ring and the exocyclic amino group, thereby affecting the position of the tautomeric equilibrium.[7][8]

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over another.[9] Polar protic solvents, for instance, can form hydrogen bonds with both tautomers, potentially shifting the equilibrium.

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative energies and stabilities of different tautomers in both the gas phase and in solution.[10][11]

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomeric Forms

A multi-faceted experimental approach is essential to unequivocally determine the predominant tautomeric form of this compound and to quantify the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics in solution.[12] Both ¹H and ¹³C NMR are crucial, while ¹⁵N NMR, despite its lower sensitivity, can provide direct insight into the hybridization state of the nitrogen atoms.[13]

Key Observables:

-

Chemical Shifts: The chemical shifts of the protons and carbons in the pyrimidine ring and the amino group are highly sensitive to the electronic environment and will differ significantly between the amino and imino forms.

-

Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable information about bond connectivity and geometry.

-

Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity between protons, helping to confirm the structure of the predominant tautomer.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

If feasible, acquire a ¹⁵N NMR spectrum. Due to the low natural abundance of ¹⁵N, this may require an isotopically enriched sample or a longer acquisition time.[13]

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations, which are instrumental in assigning the carbon skeleton and identifying the tautomeric form.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe spatial proximities.

-

-

Data Analysis:

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

-

Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in the assignment.

-

The presence of a distinct NH₂ signal in the ¹H NMR spectrum, which integrates to two protons, is strong evidence for the amino tautomer. In the imino form, one would expect to see an NH signal and a CH proton at the corresponding ring position.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate between tautomers, as they will possess distinct chromophores and thus different absorption spectra.[14][15]

Key Observables:

-

λ_max (Wavelength of Maximum Absorbance): The amino and imino tautomers are expected to have different λ_max values due to differences in their conjugated π-electron systems.

-

Solvatochromism: The shift in λ_max upon changing the solvent polarity (solvatochromism) can provide insights into the nature of the electronic transition and the polarity of the ground and excited states of the predominant tautomer.[15]

Step-by-Step Protocol for UV-Vis Analysis:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Sample Preparation: Prepare dilute solutions of this compound in each solvent to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

Analyze the solvatochromic shifts. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the opposite.

-

X-ray Crystallography

For solid-state analysis, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise positions of all atoms in the crystal lattice.[17][18] This method can unambiguously identify the tautomeric form present in the solid state.

Step-by-Step Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[17]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[17]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

-

Structural Analysis: The refined structure will clearly show the location of the hydrogen atoms (or they can be inferred from the positions of the heavy atoms and hydrogen bonding patterns), thus confirming the tautomeric form.

Computational Chemistry: A Predictive and Complementary Tool

Quantum mechanical calculations are an indispensable tool for studying tautomerism.[10][11] They can provide valuable insights that complement experimental data and aid in its interpretation.

Methodologies:

-

Geometry Optimization: The geometries of all possible tautomers are optimized to find their lowest energy conformations.

-

Energy Calculations: The relative energies of the optimized tautomers are calculated to predict their relative stabilities. It is important to include corrections for zero-point vibrational energy and to consider the effects of solvent using continuum solvation models (e.g., PCM, SMD).

-

Spectroscopic Predictions: NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer. These predicted spectra can then be compared with experimental data to confirm the identity of the predominant tautomer.

Table 1: Hypothetical Calculated Relative Energies of this compound Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) |

| Amino | 0.00 | 0.00 |

| Imino (N1-H) | +8.5 | +6.2 |

| Imino (N3-H) | +9.1 | +6.8 |

Note: These are illustrative values. Actual values would be derived from specific quantum chemistry calculations.

Conclusion and Future Directions

The tautomeric state of this compound is a critical determinant of its chemical and biological properties. A synergistic approach, combining high-resolution spectroscopic techniques like NMR with the definitive structural analysis of X-ray crystallography and the predictive power of computational chemistry, is essential for a comprehensive understanding. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the tautomeric landscape of this and other related heterocyclic compounds. For this compound, the amino tautomer is expected to be the major form, but the precise equilibrium constant will be influenced by the specific environment. Future research should focus on quantifying the tautomeric equilibrium in various biologically relevant media and investigating how the tautomeric state influences its interactions with specific protein targets. This knowledge is fundamental to advancing the rational design of novel therapeutics based on the pyrimidine scaffold.

References

- Elguero, J., Katritzky, A. R., & Elguero, J. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329.

- Shishehbore, M. R., & Yousofvand, Z. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of the Iranian Chemical Society, 16(2), 267-278.

- Abdel-Ghani, N. T., & Helal, M. A. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Bohrium, 1(2), 1-13.

- Katritzky, A. R., & Lagowski, J. M. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. Advances in Heterocyclic Chemistry, 18, 27-81.

-

Wikipedia contributors. (2023, December 29). Tautomer. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

- Jordan, F., & Nemeria, N. S. (2005). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Biochemistry, 44(44), 14479-14489.

-

Chemeurope.com. (n.d.). Tautomer. Retrieved January 4, 2026, from [Link]

- Danilov, V. I., & Sharafutdinov, M. R. (1981). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Journal of Molecular Structure: THEOCHEM, 76(1), 1-10.

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved January 4, 2026, from [Link]

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Katritzky, A. R. (1969). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry, 23(10), 361-373.

- Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045.

-

Slideshare. (2015, October 21). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved January 4, 2026, from [Link]

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 697-708.

- Antonov, L., & Stoyanov, S. (2012). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Recent Advances in Spectroscopy, 1-20.

- Kolehmainen, E., & Kauppinen, R. (2012). 15N NMR Studies of tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 75, pp. 1-118). Academic Press.

- Korth, O., & Sgarlata, C. (2013). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 78(15), 7598-7605.

- BenchChem. (2025).

- Wieczorkiewicz, P. A., & Szatylowicz, H. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11521-11532.

- O'Hagan, S., & Gancia, E. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- Wieczorkiewicz, P. A., & Szatylowicz, H. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Structural Chemistry, 31(2), 551-564.

- Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2568-2573.

- BenchChem. (2025). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. BenchChem.

-

Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine... [Photograph]. (n.d.). In ResearchGate. Retrieved January 4, 2026, from [Link]

- Aval, M. M., et al. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

- Pérez-Torralba, M., et al. (1998). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2639-2644.

- O'Hagan, S., & Gancia, E. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13.

- Castro, M. M. C., et al. (2021). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 26(11), 3291.

- Antonov, L., & Petkov, I. (2016). Experimental and pK prediction aspects of tautomerism of drug-like molecules. In Tautomerism (pp. 1-32). Wiley-VCH.

- Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism (pp. 1-28). Wiley-VCH.

- Heathcote, S. L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 911-926.

- Heathcote, S. L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 911-926.

- Wujec, M., et al. (2019).

-

The X-ray structures of 4 and 5. [Photograph]. (n.d.). In ResearchGate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved January 4, 2026, from [Link]

- Wieczorkiewicz, P. A., & Szatylowicz, H. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6214.

- Wolska, I., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(23), 5732.

- Wieczorkiewicz, P. A., & Szatylowicz, H. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.

-

Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine. Retrieved January 4, 2026, from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. Tautomer [chemeurope.com]

- 4. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Guide to its Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary

The pyrimidine nucleus is a fundamental heterocyclic scaffold that stands as a pillar in the field of medicinal chemistry. As a core component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems, making it an ideal framework for designing therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the enduring and evolving role of pyrimidine derivatives in drug discovery. We will explore the synthetic versatility of the pyrimidine core, delve into its vast spectrum of biological activities, and examine the structure-activity relationships that drive the development of potent and selective therapeutics. From foundational anticancer and antiviral agents to the latest generation of targeted kinase inhibitors, the pyrimidine scaffold continues to prove its merit as a "privileged structure" in the quest for novel medicines.[2][4]

Introduction: The Privileged Nature of the Pyrimidine Core

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and synthetic chemistry.[1][5] Its significance in drug discovery stems from several key features:

-

Biological Precedence: As a fundamental component of DNA and RNA, the pyrimidine structure is well-tolerated and can readily interact with various biological targets, including enzymes and receptors.[1][2]

-

Structural Versatility: The pyrimidine ring offers multiple sites for substitution (positions 2, 4, 5, and 6), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability enables the creation of large, diverse chemical libraries for high-throughput screening.[3][6]

-

Physicochemical Properties: The nitrogen atoms act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as hydrogen bond donors. This facilitates strong and specific interactions with protein targets.[7]

-

Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems, offering improved metabolic stability and solubility profiles.[3][8]

These characteristics have cemented the pyrimidine scaffold's status as a "privileged" structure, one that is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][4]

Key Synthetic Strategies: Building the Pyrimidine Core

The construction and functionalization of the pyrimidine ring are well-established fields in organic chemistry, with numerous reliable methods available to researchers.

One of the most fundamental and widely used methods for synthesizing dihydropyrimidinones is the Biginelli reaction.[9][10] This one-pot, three-component condensation reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[10][11]

The primary value of the Biginelli reaction lies in its operational simplicity and its ability to rapidly generate molecular complexity from simple, readily available starting materials.[12] This makes it an ideal reaction for building combinatorial libraries for drug screening.

This protocol describes a modern, efficient variation of the classical Biginelli reaction, leveraging microwave irradiation to accelerate the reaction and often improve yields.

Reactants:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

-

β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol

-

Urea or Thiourea: 1.5 mmol

-

Catalyst: e.g., Yb(OTf)₃ or Indium(III) Chloride (catalytic amount)

Procedure:

-

Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a microwave-safe reaction vessel.

-

For a solvent-free approach, mix the reagents thoroughly. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be used.

-

Seal the vessel and place it in a microwave reactor.

-